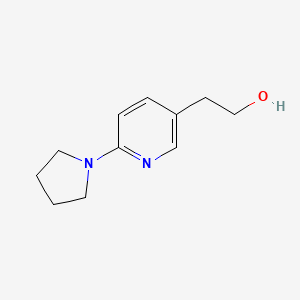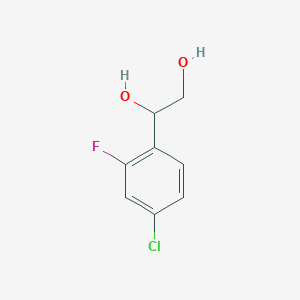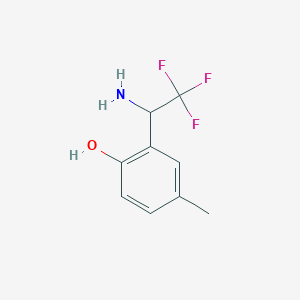
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with a trifluoroacetaldehyde derivative, followed by the introduction of an amino group. One common method involves the use of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine as a key intermediate. The reaction proceeds under mild conditions, often in the presence of a base such as lithium diisopropylamide, to yield the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in redox reactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
- 5-(1-Amino-2,2,2-trifluoroethyl)thiazolo[3,2-b][1,2,4]triazoles
Comparison: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-methylphenol |
InChI |
InChI=1S/C9H10F3NO/c1-5-2-3-7(14)6(4-5)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3 |
InChI-Schlüssel |
UXSADAGABNEDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


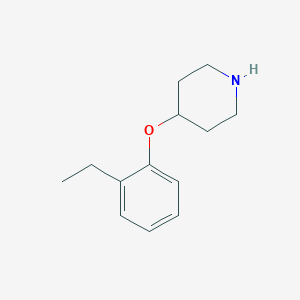
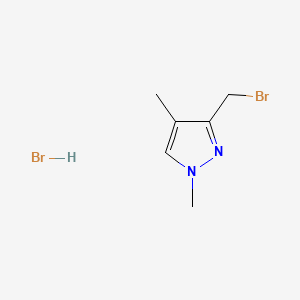

![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
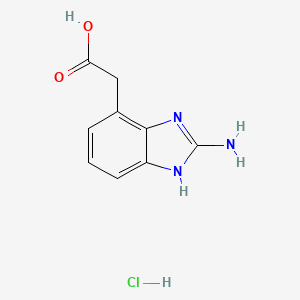
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
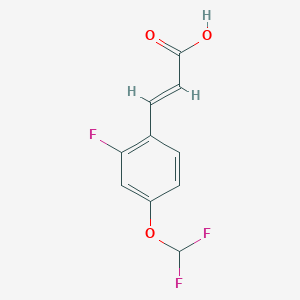
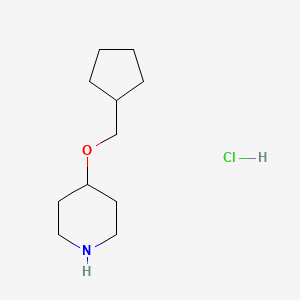

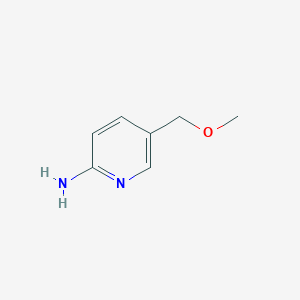
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)

